6-Hydroxynicotinic acid

Description

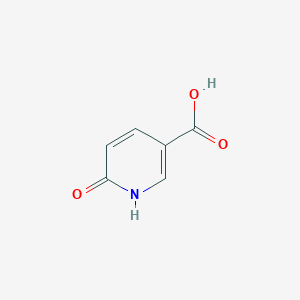

Structure

3D Structure

Properties

IUPAC Name |

6-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-5-2-1-4(3-7-5)6(9)10/h1-3H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHCMGRVFXRYRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0057754 | |

| Record name | 6-Hydroxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Alfa Aesar MSDS], Solid | |

| Record name | 6-Hydroxynicotinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11296 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 6-Hydroxynicotinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5006-66-6 | |

| Record name | 6-Hydroxynicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5006-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxynicotinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005006666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxynicotinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Hydroxynicotinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Hydroxynicotinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarboxylic acid, 1,6-dihydro-6-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Hydroxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxynicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PYRIDONE-5-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PLJ71N310 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Hydroxynicotinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

310 °C | |

| Record name | 6-Hydroxynicotinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Cornerstone of Nicotinate Metabolism: A Technical Guide to 6-Hydroxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxynicotinic acid (6-HNA) is a pivotal pyridine derivative that holds significant interest across various scientific disciplines, from microbiology to synthetic chemistry. As a key intermediate in the bacterial degradation of nicotinic acid (Vitamin B3), it provides a window into microbial metabolic pathways. Furthermore, its chemical structure makes it a valuable building block in the synthesis of agrochemicals and a potential scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the fundamental properties of this compound, detailed experimental protocols, and a visualization of its primary metabolic pathway.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. It exists in tautomeric equilibrium between its pyridone and hydroxypyridine forms, with the 6-pyridone tautomer being favored in the gas phase and likely in solution. This tautomerism influences its chemical reactivity and biological interactions.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H5NO3 | [1] |

| Molecular Weight | 139.11 g/mol | [1] |

| IUPAC Name | 6-oxo-1,6-dihydropyridine-3-carboxylic acid | [1] |

| CAS Number | 5006-66-6 | [1] |

| Melting Point | >300 °C (decomposes) | [2] |

| Appearance | Off-white to yellow crystalline powder | [2] |

Table 2: Spectroscopic and Physicochemical Data for this compound

| Property | Value | Source |

| SMILES | OC(=O)C1=CNC(=O)C=C1 | [3] |

| InChI Key | BLHCMGRVFXRYRN-UHFFFAOYSA-N | [3] |

| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | 12.4 (s, 1H), 8.04 (d, J=2.3 Hz, 1H), 7.82 (dd, J=9.5, 2.4 Hz, 1H), 6.39 (d, J=9.5 Hz, 1H) | [4] |

| ¹³C NMR (D₂O), δ (ppm) | 174.5, 167.9, 146.2, 140.8, 121.0, 120.5 | [5] |

| Key IR Absorptions (KBr, cm⁻¹) | Bands typical of N-H and C=O stretching frequencies are observed, supporting the oxo tautomer structure. | [6] |

| Mass Spectrum (m/z) | [M-H]⁻ at 138.019, indicating the deprotonated molecule. | [7] |

Biological Significance and Signaling Pathways

The most well-characterized role of this compound is as an intermediate in the aerobic degradation pathway of nicotinic acid in various bacteria, including Pseudomonas species.[8] This pathway is crucial for bacterial carbon and nitrogen metabolism.

The conversion of nicotinic acid to this compound is the initial step, followed by a decarboxylative hydroxylation catalyzed by the enzyme this compound 3-monooxygenase (NicC).[8][9][10] This flavin-dependent monooxygenase transforms 6-HNA into 2,5-dihydroxypyridine, which is further metabolized.[8][9][10]

Recent research has also highlighted a role for this compound in plant-parasite interactions. It has been identified as a compound in melon root exudates that inhibits the formation of the prehaustorium in the parasitic plant Phelipanche aegyptiaca by disrupting its auxin signaling pathway.[11]

Figure 1: Bacterial degradation pathway of nicotinic acid.

Applications in Drug Development and Agrochemicals

This compound serves as a versatile chemical intermediate. Its derivatives are being explored for various applications:

-

Agrochemicals: It is a key precursor in the synthesis of neonicotinoid insecticides, such as imidacloprid.[12] The pyridine ring of 6-HNA forms the core of these potent pest control agents.

-

Drug Discovery: The pyridine-based structure of this compound makes it an attractive scaffold for medicinal chemistry.[13] Its derivatives have been investigated for a range of biological activities, including potential anti-inflammatory, anti-tumor, and anti-viral properties.[4] For instance, derivatives of the related 5-hydroxynicotinic acid have shown cardioprotective effects.[14]

Experimental Protocols

Chemical Synthesis of this compound from Coumalic Acid

This protocol is adapted from established organic synthesis procedures.[2][15][16][17]

Part A: Preparation of Methyl Coumalate

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a thermometer, place 100 mL of concentrated sulfuric acid.

-

While swirling, slowly add 35 g (0.224 mol) of finely powdered coumalic acid, ensuring the temperature remains below 30 °C by using an ice-water bath.[15][16]

-

In small portions, add 50 mL of methanol, maintaining the temperature below 35 °C.[15][16]

-

Heat the mixture on a boiling water bath for 1.5 hours.[15][16]

-

Cool the reaction mixture and pour it slowly into 500 mL of an ice-water slurry with continuous stirring.

-

Neutralize the solution by adding a slurry of approximately 150 g of sodium carbonate in water until the mixture is just neutral. The final suspension should have an orange color.[15][16]

-

Collect the precipitated methyl coumalate by filtration.

-

Wash the crude product by slurrying it four times with 100 mL portions of cold water, followed by filtration.[2][17]

-

Air-dry the purified methyl coumalate overnight.

Part B: Preparation of this compound

-

In a 250 mL beaker placed in an ice-water bath on a magnetic stirrer, combine 20 mL of ammonia solution (d = 0.88 g/mL) and 30 mL of water.[15][16]

-

Add 18 g (0.105 mol) of the prepared methyl coumalate in portions over 5 minutes, keeping the temperature below 20 °C.[15][16]

-

Stir the resulting dark red solution for an additional 45 minutes at 20 °C.

-

In a separate beaker, prepare a boiling solution of aqueous sodium hydroxide by dissolving 40 g of NaOH in 250 mL of water.

-

Add the ammoniacal solution of methyl coumalate to the boiling sodium hydroxide solution.

-

Boil the mixture for 5 minutes, then cool it to 10 °C in an ice-water bath.[15][16]

-

With stirring, add concentrated hydrochloric acid to precipitate the this compound. The temperature should not exceed 30 °C during neutralization.[15][16]

-

Let the acidified solution stand in the ice-water bath for 1 hour.

-

Collect the bright yellow crystalline product by filtration, wash with water, and air-dry.[15][16]

-

The product can be further purified by recrystallization from 50% aqueous acetic acid if desired.[17]

Figure 2: Workflow for the chemical synthesis of this compound.

Enzymatic Synthesis of this compound using Whole Cells

This protocol describes the biotransformation of nicotinic acid to this compound using whole bacterial cells, such as Achromobacter xylosoxydans or Pseudomonas species.[18][19]

-

Biomass Production: Cultivate the selected microorganism (e.g., Achromobacter xylosoxydans DSM 2783) in a suitable fermentation medium containing nicotinic acid as an inducer.[19] Harvest the cells by centrifugation.

-

Reaction Setup: In a reaction vessel, prepare a solution of sodium nicotinate (e.g., 5%) and adjust the pH to approximately 6.5.[18] Heat the solution to 30 °C.

-

Biotransformation: Add the harvested cell biomass to the reaction mixture. Ensure intensive aeration and stirring.[18]

-

Monitoring: Continuously monitor and regulate the pH, temperature, and dissolved oxygen concentration. The reaction is typically complete when the dissolved oxygen concentration begins to rise, indicating the cessation of substrate consumption.[18]

-

Product Isolation:

Analytical Procedures

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

A general HPLC method for the analysis of this compound and related compounds is as follows, adapted from literature procedures for similar analyses.[20][21]

-

Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., the mobile phase) to a known concentration. Filter the sample through a 0.22 µm syringe filter before injection.[21]

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., Phenomenex Luna Omega 3 µm Polar C18) is commonly used.[20]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 7.0) and an organic solvent (e.g., methanol or acetonitrile).[20]

-

Flow Rate: Typically 0.25-1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 251 nm, with a reference at 231 nm, or 340 nm).[12][20]

-

-

Data Analysis: The purity of the sample is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).[22][23][24] Ensure the sample is completely dissolved. If any particulate matter is present, filter the solution through a glass wool plug in a Pasteur pipette into a clean 5 mm NMR tube.[25][23][24]

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer of appropriate field strength (e.g., 400 or 600 MHz).

-

Referencing: Use an internal standard such as tetramethylsilane (TMS) or the residual solvent peak for chemical shift referencing.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the ionization source (e.g., methanol or acetonitrile/water).[26][27]

-

Analysis: Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography system (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, typically in negative ion mode to observe the [M-H]⁻ ion.[20][26]

-

Fragmentation Analysis (MS/MS): If structural confirmation is needed, perform tandem mass spectrometry on the parent ion to obtain a characteristic fragmentation pattern.

Conclusion

This compound is a molecule of considerable scientific and commercial importance. Its role in bacterial metabolism offers insights into microbial biochemistry, while its utility as a synthetic precursor underscores its value in the chemical industry. The information and protocols provided in this guide are intended to support researchers and developers in their work with this versatile compound, facilitating further exploration of its properties and applications.

References

- 1. This compound | C6H5NO3 | CID 72924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Whole Cells as Biocatalysts in Organic Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. MassBank of North America [mona.fiehnlab.ucdavis.edu]

- 8. researchgate.net [researchgate.net]

- 9. Ligand bound structure of a this compound 3-monooxygenase provides mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound From Cucumis melo Inhibits Prehaustorium Formation in Phelipanche aegyptiaca via Disruption of Auxin Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 14. Derivatives of 5-hydroxynicotinic Acid: New Compounds with Cardioprotective Action [wisdomlib.org]

- 15. pgims.hktechnical.com [pgims.hktechnical.com]

- 16. To prepare 6-Hydroxy nicotinic acid from Coumalic acid - Practical - HK Technical [hktechnical.com]

- 17. orgsyn.org [orgsyn.org]

- 18. US5082777A - Process for the production of this compound - Google Patents [patents.google.com]

- 19. CA1239362A - Method for the production of this compound - Google Patents [patents.google.com]

- 20. Ligand bound structure of a this compound 3-monooxygenase provides mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 21. torontech.com [torontech.com]

- 22. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 23. NMR Sample Preparation [nmr.chem.umn.edu]

- 24. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 25. How to make an NMR sample [chem.ch.huji.ac.il]

- 26. documents.thermofisher.com [documents.thermofisher.com]

- 27. info.gbiosciences.com [info.gbiosciences.com]

6-Hydroxynicotinic Acid: A Comprehensive Technical Guide on its Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxynicotinic acid, a pyridine derivative, holds a significant position in the realm of biochemistry and organic synthesis. Historically, its discovery is intrinsically linked to the study of microbial metabolism, particularly the degradation of nicotine and nicotinic acid. This technical guide provides an in-depth exploration of the discovery, history, and key experimental protocols related to this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and History

The journey to understanding this compound began with early investigations into the microbial breakdown of nitrogen-containing aromatic compounds. Foundational work in the mid-20th century by researchers such as Allison, M. J. C. (1943) and Behrman, E. J., and Stanier, R. V. (1957) established that various microorganisms, including species of Pseudomonas, Bacillus, and Achromobacter, could utilize nicotinic acid as a source of carbon and nitrogen. In these aerobic organisms, the initial step of nicotinic acid degradation was identified as its oxidation to this compound.[1][2] This pivotal discovery positioned this compound as a key intermediate in microbial metabolic pathways.

Further research elucidated that this compound is also a crucial intermediate in the degradation of nicotine by various bacteria. Three primary pathways for nicotine catabolism have been identified where this compound or its precursor, 6-hydroxynicotine, plays a central role: the pyridine pathway, the pyrrolidine pathway, and a hybrid of the two.[3] In the pyridine pathway, nicotine is first hydroxylated at the C6 position of the pyridine ring to form 6-hydroxynicotine, which is then further metabolized.[3] The VPP (variant of pyridine and pyrrolidine) pathway, observed in Gram-negative bacteria, also commences with the hydroxylation of nicotine to 6-hydroxynicotine.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C6H5NO3 | [4][5] |

| Molecular Weight | 139.11 g/mol | [4] |

| Melting Point | >300 °C (decomposes) | |

| Appearance | White to light yellow crystalline powder | [6] |

| CAS Number | 5006-66-6 | [5][6] |

| IUPAC Name | 6-oxo-1,6-dihydropyridine-3-carboxylic acid | [5] |

Synthesis of this compound

This compound can be synthesized through both chemical and enzymatic methods.

Chemical Synthesis

A common chemical synthesis route involves the reaction of methyl coumalate with ammonia.[7][8][9][10] The table below summarizes the typical yields for the two main steps of this process.

| Step | Product | Starting Material | Typical Yield | Reference |

| 1 | Methyl coumalate | Coumalic acid | 32-47% | [7][8] |

| 2 | This compound | Methyl coumalate | 72-91% | [7][10] |

Enzymatic Synthesis

The enzymatic synthesis of this compound from nicotinic acid offers a more environmentally friendly alternative to chemical synthesis.[1][2] This biotransformation is typically carried out using whole-cell catalysts from microorganisms such as Achromobacter xylosoxydans or Pseudomonas putida.[1][2]

| Microorganism | Substrate | Product | Yield | Reference |

| Achromobacter xylosoxydans DSM 2783 | Nicotinic acid | This compound | 91.6% | [1] |

| Pseudomonas putida NCIB 10521 | Nicotinic acid | This compound | 93.7% |

Experimental Protocols

Chemical Synthesis from Coumalic Acid

This protocol is adapted from the procedure described in Organic Syntheses.[7][8][9][10]

Part A: Preparation of Methyl Coumalate

-

In a 250 ml round-bottom flask, add 35 g (0.224 mol) of finely powdered coumalic acid to 100 ml of concentrated sulfuric acid with swirling. Maintain the temperature below 30°C using an ice-water bath.

-

Add 50 ml of methanol in small portions, ensuring the temperature does not exceed 35°C.

-

Heat the mixture on a boiling water bath for 1.5 hours.

-

Cool the mixture and pour it slowly into 500 ml of an ice-water slurry with stirring.

-

Neutralize the solution by adding a slurry of approximately 150 g of sodium carbonate until the mixture is just neutral.

-

Filter the precipitated methyl coumalate and wash it four times with 100 ml portions of cold water.

-

Air-dry the product overnight. The expected yield is approximately 18 g (47%).

Part B: Preparation of this compound

-

In a 250 ml beaker placed in an ice-water bath, prepare a mixture of 20 ml of ammonia solution (d = 0.88 g/ml) and 30 ml of water.

-

With stirring, add 18 g (0.105 mol) of methyl coumalate portion-wise over about 5 minutes, keeping the temperature below 20°C.

-

Stir the resulting solution for an additional 45 minutes at 20°C.

-

In a separate beaker, prepare a boiling solution of aqueous sodium hydroxide from 40 g of sodium hydroxide and 250 ml of water.

-

Add the ammoniacal solution of methyl coumalate to the boiling sodium hydroxide solution.

-

Boil the mixture vigorously for 5 minutes.

-

Cool the solution to room temperature in an ice bath.

-

Acidify the solution with concentrated hydrochloric acid while keeping the temperature below 30°C.

-

Collect the precipitated yellow, microcrystalline solid by filtration, wash with water, and dry at 80°C. The expected yield is in the range of 72-91%.[7][10]

Enzymatic Synthesis from Nicotinic Acid

This protocol describes a general procedure for the enzymatic synthesis using whole-cell biocatalysts.[1][2]

Step 1: Biomass Production

-

Prepare a nutrient solution containing a carbon source, a nitrogen source, minerals, and nicotinic acid as an inducer. For example, a solution for Achromobacter xylosoxydans DSM 2783 could contain Na2HPO4·2H2O, KH2PO4, yeast extract, and nicotinic acid.[1]

-

Sterilize the nutrient solution and inoculate with a starter culture of the chosen microorganism.

-

Ferment the culture under aerobic conditions at a controlled temperature (e.g., 30°C) and pH (e.g., 7.0) for 24-48 hours.[1]

-

Harvest the cells by centrifugation to obtain the biomass.

Step 2: Enzymatic Hydroxylation

-

Prepare a reaction mixture containing an aqueous solution of sodium nicotinate (e.g., 5-10%) at a controlled pH (e.g., 6.5-7.0).[2]

-

Add the harvested biomass to the reaction mixture.

-

Maintain the reaction at a constant temperature (e.g., 30°C) with intensive aeration and stirring.

-

Monitor the reaction progress by measuring the dissolved oxygen concentration, which will rise upon completion of the reaction.

-

After the reaction is complete, separate the cells from the reaction broth by centrifugation or microfiltration.

-

Acidify the clear supernatant to a pH of 1.5 with a strong acid (e.g., sulfuric acid) to precipitate the this compound.

-

Filter and dry the white product. Yields can be upwards of 90%.[1]

Signaling Pathways and Experimental Workflows

The microbial degradation of nicotine provides a clear example of a biological pathway involving this compound. Below are diagrams representing the key bacterial nicotine degradation pathways.

Caption: Pyridine Pathway of Nicotine Degradation

Caption: Hybrid Pathway of Nicotine Degradation

Caption: Bacterial Degradation of Nicotinic Acid

Conclusion

This compound, from its initial identification as a microbial metabolite to its synthesis through sophisticated chemical and enzymatic methods, continues to be a molecule of interest for researchers. Its role in bioremediation and as a versatile building block in organic synthesis underscores its importance. This guide provides a foundational understanding of its discovery, historical context, and practical synthesis, serving as a valuable resource for the scientific community.

References

- 1. CA1239362A - Method for the production of this compound - Google Patents [patents.google.com]

- 2. US5082777A - Process for the production of this compound - Google Patents [patents.google.com]

- 3. Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C6H5NO3 | CID 72924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. This compound 5006-66-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pgims.hktechnical.com [pgims.hktechnical.com]

- 9. To prepare 6-Hydroxy nicotinic acid from Coumalic acid - Practical - HK Technical [hktechnical.com]

- 10. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to 6-Hydroxynicotinic Acid: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxynicotinic acid, a pyridinecarboxylic acid derivative, is a molecule of significant interest in various scientific disciplines, including organic chemistry, biochemistry, and agricultural science. It serves as a key intermediate in the microbial degradation of nicotinic acid and has been identified as a modulator of important biological pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of this compound, with a focus on experimental protocols and its role in cellular signaling.

Chemical Structure and Properties

This compound, also known as 6-oxo-1,6-dihydropyridine-3-carboxylic acid, exists in tautomeric equilibrium between its hydroxy and pyridone forms, with the pyridone form being predominant in many conditions.[1] Its chemical structure and fundamental properties are summarized below.

Table 1: Chemical Identifiers and Nomenclature for this compound

| Identifier | Value |

| IUPAC Name | 6-oxo-1H-pyridine-3-carboxylic acid[2] |

| Synonyms | 6-hydroxypyridine-3-carboxylic acid, 2-Pyridone-5-carboxylic acid, 6-Hydroxyniacin[2] |

| CAS Number | 5006-66-6[2] |

| Chemical Formula | C6H5NO3[2] |

| InChI Key | BLHCMGRVFXRYRN-UHFFFAOYSA-N[2] |

| SMILES | C1=CC(=O)NC=C1C(=O)O[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 139.11 g/mol | [2] |

| Appearance | Off-white to pale cream or brown powder | [2] |

| Melting Point | >300 °C (decomposes) | [2] |

| Solubility | Soluble in DMSO (5 mg/mL) | |

| pKa | Data available in IUPAC Digitized pKa Dataset | [2] |

Spectroscopic Data

The structural elucidation and characterization of this compound are supported by various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Key Data | Reference |

| ¹H NMR (600 MHz, H₂O, pH 7.0) | δ 8.07-8.09 (m), δ 6.60-6.61 (m) | [3] |

| ¹³C NMR (100 MHz, D₂O) | Predicted peaks at approximately 174.5, 167.9, 146.2, 140.8, 121.0, 120.5 ppm | [4][5] |

| FT-IR (ATR) | Characteristic peaks for N-H and C=O stretching, indicating the presence of the oxo tautomer. | [6] |

| UV-Vis | Determination wavelength of 251 nm and reference wavelength of 231 nm have been reported for quantification. | [7] |

| Mass Spectrometry | Molecular Ion Peak consistent with the molecular weight. | [8] |

Experimental Protocols

Chemical Synthesis of this compound from Coumalic Acid

This protocol is based on the method described in Organic Syntheses.[3][9]

A. Preparation of Methyl Coumalate:

-

In a 250 mL round-bottom flask, add 100 mL of concentrated sulfuric acid.

-

With continuous swirling and cooling in an ice-water bath to maintain the temperature below 30°C, add 35 g (0.224 mol) of finely powdered coumalic acid in portions. The solution will turn a deep red-brown.

-

Slowly add 50 mL of methanol in small portions, ensuring the temperature does not exceed 35°C.

-

Heat the mixture on a boiling water bath for 1.5 hours.

-

Cool the reaction mixture and pour it slowly into 500 mL of an ice-water slurry with stirring.

-

Neutralize the mixture by adding a slurry of approximately 150 g of sodium carbonate in water until the solution is just neutral. The final suspension should be orange.

-

Filter the precipitated methyl coumalate and wash it four times with 100 mL portions of cold water to remove inorganic salts.

-

Air-dry the product overnight. The typical yield is around 18 g (47%).

B. Synthesis of this compound:

-

In a 250 mL beaker placed in an ice-water bath on a magnetic stirrer, prepare a mixture of 20 mL of ammonia solution (d = 0.88 g/ml) and 30 mL of water.

-

Add 18 g (0.105 mol) of the prepared methyl coumalate in portions over about 5 minutes, keeping the temperature below 20°C.

-

Stir the resulting dark red solution for an additional 45 minutes at 20°C.

-

Add this solution to a boiling solution of 40 g of sodium hydroxide in 250 mL of water.

-

Boil the mixture for 5 minutes, then cool it to 10°C in an ice-water bath.

-

With stirring, add concentrated hydrochloric acid to precipitate the product. The temperature should be kept below 30°C during neutralization.

-

Allow the acidified solution to stand in the ice-water bath for 1 hour.

-

Collect the bright yellow crystalline solid by filtration, wash with water, and air-dry. The expected yield is approximately 8.5 g (58%).

Biotechnological Production of this compound

This protocol utilizes resting cells of Pseudomonas fluorescens for the hydroxylation of nicotinic acid.[10]

-

Cultivation of Pseudomonas fluorescens: Cultivate P. fluorescens in a suitable medium containing nicotinic acid as an inducer, along with molybdenum and iron ions to enhance enzyme formation. Ensure adequate aeration.

-

Preparation of Resting Cells: Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., potassium phosphate buffer, pH 6.5).

-

Hydroxylation Reaction:

-

Prepare a reaction mixture containing nicotinic acid (e.g., 200 mM) and the washed cell suspension in a potassium phosphate buffer (pH 6.5).

-

Incubate the mixture at 35°C with reciprocal shaking for up to 45 hours.

-

-

Product Isolation:

-

Stop the reaction and separate the cells by centrifugation.

-

Acidify the supernatant to pH 1.5 with concentrated sulfuric acid to precipitate the this compound.

-

Collect the precipitate by filtration and dry.

-

Spectroscopic Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

¹H NMR: Acquire the spectrum on a 500 or 600 MHz spectrometer.[3][4] Set the temperature to 298K.[4]

-

¹³C NMR: Acquire the spectrum on a 100 MHz or higher spectrometer.[4] Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique with a small amount of the solid sample.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.[11]

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with the ionization source (e.g., methanol for ESI).

-

Analysis: Generate anions by electrospray ionization (ESI) and analyze using a Fourier transform ion cyclotron resonance mass spectrometer or a triple quadrupole mass spectrometer.[1][12]

-

Biological and Pharmacological Properties

Role in Auxin Signaling Pathway

This compound has been identified as an inhibitor of the auxin signaling pathway in the parasitic plant Phelipanche aegyptiaca.[6][13] It is a root exudate from resistant melon (Cucumis melo) varieties.

-

Mechanism of Action: this compound suppresses the formation of the prehaustorium, a specialized organ for host attachment and nutrient acquisition, which is induced by auxin (indole-3-acetic acid, IAA).[6][13] This inhibition is achieved by reducing the expression of genes related to the auxin signaling pathway in the parasitic plant.[6][13]

Role in Nicotinic Acid Metabolism

This compound is a key intermediate in the aerobic degradation of nicotinic acid by various bacteria, such as Pseudomonas and Bacillus species.[11][14]

-

Metabolic Pathway: The conversion of nicotinic acid to this compound is catalyzed by nicotinic acid hydroxylase. Subsequently, this compound 3-monooxygenase, a flavin-dependent enzyme, catalyzes the decarboxylative hydroxylation of this compound to 2,5-dihydroxypyridine.[12][14]

Conclusion

This compound is a versatile molecule with a well-defined chemical structure and a range of interesting biological activities. The detailed experimental protocols provided in this guide for its synthesis and characterization will be valuable for researchers in chemistry and biology. Furthermore, its role as an inhibitor of the auxin signaling pathway and as a key metabolic intermediate highlights its importance in plant biology and microbiology. Continued research into the properties and applications of this compound is likely to yield further insights and potential applications in drug development and agricultural technology.

References

- 1. hmdb.ca [hmdb.ca]

- 2. rsc.org [rsc.org]

- 3. hmdb.ca [hmdb.ca]

- 4. bmse000341 this compound at BMRB [bmrb.io]

- 5. hmdb.ca [hmdb.ca]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. MassBank of North America [mona.fiehnlab.ucdavis.edu]

- 9. researchgate.net [researchgate.net]

- 10. Infrared multiple-photon dissociation spectroscopy of deprotonated this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. This compound From Cucumis melo Inhibits Prehaustorium Formation in Phelipanche aegyptiaca via Disruption of Auxin Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound | C6H5NO3 | CID 72924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

6-Hydroxynicotinic Acid: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxynicotinic acid, a pivotal metabolite and chemical intermediate, holds significant interest across various scientific disciplines. This technical guide provides an in-depth analysis of its core chemical properties, synthesis methodologies, and biological significance. Detailed experimental protocols for both chemical and biosynthetic production are presented, alongside a visualization of its role in microbial metabolic pathways. This document serves as a comprehensive resource for professionals engaged in biochemical research and the development of novel therapeutics and agrochemicals.

Core Chemical and Physical Properties

This compound is a derivative of nicotinic acid, characterized by a hydroxyl group at the 6th position of the pyridine ring.[1][2] This substitution significantly influences its chemical reactivity and biological function.

| Property | Value | Source |

| Molecular Formula | C₆H₅NO₃ | [1][3] |

| Molecular Weight | 139.11 g/mol | [1][2] |

| Monoisotopic Mass | 139.026943022 Da | [2][4] |

| IUPAC Name | 6-oxo-1,6-dihydropyridine-3-carboxylic acid | [1][5] |

| CAS Number | 5006-66-6 | [1] |

| Melting Point | >300 °C | |

| Appearance | Pale cream to brown powder | [5] |

| Synonyms | 6-hydroxyniacin, 2-Pyridone-5-carboxylic acid | [2] |

Synthesis Methodologies and Experimental Protocols

The synthesis of this compound can be achieved through both traditional chemical routes and more sustainable biotechnological methods.

Chemical Synthesis from Methyl Coumalate

This protocol is adapted from a well-established organic synthesis procedure.[6]

Objective: To synthesize this compound from methyl coumalate.

Materials:

-

Methyl coumalate

-

14% Ammonium hydroxide

-

17% Aqueous sodium hydroxide

-

Concentrated hydrochloric acid

-

500 mL beaker with magnetic stirring and external cooling

-

2 L beaker

Procedure:

-

In a 500 mL beaker equipped with a thermometer, magnetic stirrer, and external cooling, place 117 mL of 14% ammonium hydroxide.

-

While stirring and maintaining the temperature below 20°C, add 45 g (0.29 mole) of methyl coumalate over a period of 10 minutes.

-

Continue stirring for an additional 45 minutes at approximately 20°C.

-

In a separate 2 L beaker, heat 600 mL of approximately 17% aqueous sodium hydroxide to near boiling.

-

Add the ammonium hydroxide solution containing the reaction mixture to the hot sodium hydroxide solution.

-

Boil the resulting solution for 15-20 minutes.

-

Cool the solution to room temperature and then further cool in an ice bath.

-

Acidify the solution to a pH of 3-4 by the slow addition of concentrated hydrochloric acid, while maintaining the temperature below 20°C.

-

Collect the precipitated this compound by filtration.

-

Wash the product with cold water and dry to yield the final product.

Biosynthetic Production using Achromobacter xylosoxydans

This protocol outlines a biotechnological approach for the enzymatic hydroxylation of nicotinic acid.[7][8]

Objective: To produce this compound from nicotinic acid using whole-cell catalysis.

Materials:

-

Achromobacter xylosoxydans cell culture

-

Sodium nicotinate solution (5%)

-

Concentrated sulfuric acid

-

3 L reaction vessel with aeration and stirring capabilities

-

Centrifuge

Procedure:

-

Prepare a 3 L reaction vessel with 2250 mL of a 5% sodium nicotinate solution, adjusting the pH to 6.5.

-

Heat the solution to 30°C.

-

Add a suspension of Achromobacter xylosoxydans cells in 120 mL of water to the reaction vessel.

-

Initiate intensive aeration and vigorous stirring.

-

Continuously monitor and regulate the pH, temperature, and dissolved oxygen concentration.

-

The reaction is complete when the dissolved oxygen concentration begins to rise, typically after about 7 hours.

-

Terminate the reaction and centrifuge the suspension to separate the bacterial cells.

-

Decant the clear supernatant and acidify to a pH of 1.5 with concentrated sulfuric acid to precipitate the this compound.

-

Collect the precipitate by filtration and dry to obtain the pure product.[7]

Biological Significance and Applications

This compound is a metabolite found in various organisms, including humans and bacteria.[2] It plays a crucial role in the aerobic degradation of nicotinic acid in several bacterial species.[9][10]

Microbial Nicotinic Acid Degradation

In aerobic bacteria such as Pseudomonas putida, this compound is a key intermediate in the catabolism of nicotinic acid.[9][10] The pathway is initiated by the hydroxylation of nicotinic acid to form this compound. Subsequently, the enzyme this compound 3-monooxygenase (NicC), a flavin-dependent monooxygenase, catalyzes the decarboxylative hydroxylation of this compound to 2,5-dihydroxypyridine.[9][11][12] This enzymatic step is a critical control point in the pathway.

Caption: Aerobic degradation pathway of nicotinic acid.

Diagnostic Biomarker

The production of this compound from nicotinic acid is a unique metabolic capability of Pseudomonas aeruginosa among common urinary tract pathogens.[4] This has led to its investigation as a potential biomarker for the rapid diagnosis of P. aeruginosa infections using techniques like NMR spectroscopy and mass spectrometry.[4]

Agrochemical Synthesis

This compound serves as a crucial intermediate in the synthesis of modern insecticides, particularly pyridylmethylamine pesticides like imidacloprid.[13][14] Its chemical structure provides a versatile scaffold for the construction of these complex and highly effective agrochemicals.[14]

Conclusion

This compound is a molecule of considerable scientific and commercial interest. Its well-defined roles in microbial metabolism, potential as a diagnostic marker, and utility as a synthetic building block underscore its importance. The detailed protocols and pathway visualizations provided in this guide offer a valuable resource for researchers and developers working with this versatile compound. Further research into its biological activities and synthetic applications is likely to uncover new opportunities in medicine and agriculture.

References

- 1. Buy this compound | 5006-66-6 [smolecule.com]

- 2. This compound | C6H5NO3 | CID 72924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. hmdb.ca [hmdb.ca]

- 5. Acide 6-hydroxynicotinique, 98 %, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. prepchem.com [prepchem.com]

- 8. CA1239362A - Method for the production of this compound - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ligand bound structure of a this compound 3-monooxygenase provides mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. nbinno.com [nbinno.com]

Spectroscopic Profile of 6-Hydroxynicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Hydroxynicotinic acid, a key intermediate in various biological and synthetic pathways. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for identification, characterization, and quality control in research and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The data presented here includes ¹H and ¹³C NMR spectra, providing insights into the proton and carbon environments within the molecule.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the protons on the pyridine ring. The chemical shifts are influenced by the electronic effects of the hydroxyl and carboxylic acid groups.

Table 1: ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ) in ppm | Multiplicity |

| H-2 | ~8.07 - 8.08 | Doublet of Doublets (dd) |

| H-4 | ~8.07 - 8.08 | Doublet of Doublets (dd) |

| H-5 | ~6.60 - 6.61 | Doublet of Doublets (dd) |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[1]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound.

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ) in ppm |

| C-2 | ~146.07 |

| C-3 | ~140.76 |

| C-4 | ~120.50 |

| C-5 | ~120.99 |

| C-6 | ~167.94 |

| C=O (Carboxyl) | ~174.54 |

Note: These assignments are based on available database information and may require further experimental verification for unambiguous assignment.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in this compound. The spectrum is characterized by absorptions corresponding to O-H, C=O, C=C, and C-N bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~1700 (strong) | C=O stretch | Carboxylic acid |

| ~1650 (strong) | C=O stretch | Pyridone form |

| ~1600-1450 | C=C and C=N stretching | Aromatic ring |

| ~1200 | C-O stretch | Carboxylic acid |

Note: The presence of a broad O-H stretch and a strong carbonyl absorption are characteristic of the carboxylic acid functionality. The pyridone tautomer also contributes to the carbonyl region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima are indicative of the conjugated π-system of the pyridine ring.

Table 4: UV-Vis Absorption Data for this compound

| λmax (nm) | Solvent |

| ~251 | Not specified |

| ~231 (reference) | Not specified |

Note: The provided wavelengths are from a high-throughput screening method and may not represent the absolute absorption maxima in a standard UV-Vis spectrum.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific parameters may need to be optimized based on the instrumentation and sample purity.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube. The choice of solvent can affect the chemical shifts.[1]

-

Ensure complete dissolution; gentle warming or sonication can be applied if necessary.

¹H NMR Acquisition:

-

Parameters: A standard one-pulse sequence is typically used. Key parameters to set include the spectral width, number of scans, and relaxation delay.

¹³C NMR Acquisition:

-

Instrument: 75-150 MHz NMR Spectrometer.

-

Parameters: A proton-decoupled pulse sequence is commonly used to simplify the spectrum. A sufficient number of scans and a suitable relaxation delay are crucial due to the low natural abundance of ¹³C.

FT-IR Spectroscopy

Sample Preparation (ATR Method):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: FT-IR Spectrometer with an ATR accessory.[1]

-

Parameters: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., water, ethanol, methanol).

-

Perform serial dilutions to obtain a series of solutions with concentrations that fall within the linear range of the spectrophotometer.

Data Acquisition:

-

Instrument: UV-Vis Spectrophotometer.

-

Parameters: Use a quartz cuvette. Record a baseline spectrum using the solvent as a blank. Measure the absorbance of each sample solution from approximately 200 to 400 nm to identify the wavelength of maximum absorbance (λmax).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the key stages in the spectroscopic characterization of this compound.

References

Solubility Profile of 6-Hydroxynicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-hydroxynicotinic acid in various solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical formulations, chemical synthesis, and various research endeavors. This document compiles available quantitative data, details common experimental methodologies for solubility determination, and presents a logical workflow for these procedures.

Quantitative Solubility Data

The solubility of this compound is influenced by the nature of the solvent and the pH of the medium. The following table summarizes the available quantitative solubility data in common solvents at standard temperature.

| Solvent | Temperature (°C) | Solubility | Molar Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 5 mg/mL[1] | 35.94 | Requires fresh DMSO as moisture can affect solubility.[1] |

| Water | Not Specified | - | - | The pH of the aqueous solution significantly impacts solubility.[2] Crystallization studies have been conducted across a pH range of 0 to 14 at near-saturation levels.[2] |

| Ethanol | 20 ± 2 | - | - | Qualitatively, the solubility of this compound is less than that of 5-hydroxynicotinic acid in ethanol. |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. The two most common methods employed for sparingly soluble solids like this compound are the Gravimetric Method and the Shake-Flask Method.

Gravimetric Method

The gravimetric method is a classic and reliable technique for determining the solubility of a compound. It involves preparing a saturated solution, separating the solvent, and weighing the dissolved solute.

Methodology:

-

Preparation of Saturated Solution:

-

An excess amount of this compound is added to a known volume of the desired solvent in a sealed container (e.g., a screw-capped flask).

-

The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A thermostatically controlled shaker or magnetic stirrer is used for this purpose.[3][4]

-

-

Phase Separation:

-

Once equilibrium is established, the undissolved solid is allowed to settle.

-

A known volume of the clear supernatant is carefully withdrawn using a calibrated pipette. Filtration through a fine-pore filter may be necessary to remove any suspended microcrystals.[3]

-

-

Solvent Evaporation:

-

Calculation:

-

The weight of the dissolved solute is determined by subtracting the initial weight of the evaporating dish from the final weight.

-

The solubility is then calculated and expressed in terms of mass per unit volume (e.g., g/100 mL or mg/mL).[3]

-

Shake-Flask Method

The shake-flask method is a widely used and robust technique for determining thermodynamic solubility.[5][6][7]

Methodology:

-

Sample Preparation:

-

An excess amount of this compound is added to a series of vials containing a precise volume of the test solvent.

-

-

Equilibration:

-

The vials are sealed and placed in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).

-

The samples are agitated for an extended period (typically 24 to 72 hours) to ensure that the dissolution equilibrium is reached.[5]

-

-

Phase Separation and Sample Analysis:

-

After equilibration, the samples are allowed to stand to permit the undissolved solid to sediment.

-

An aliquot of the supernatant is carefully removed and filtered, often using a syringe filter, to eliminate any particulate matter.

-

The concentration of this compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[5][6][8]

-

-

Quantification:

-

A calibration curve is constructed using standard solutions of this compound of known concentrations.

-

The concentration of the saturated solution is determined by comparing its analytical response to the calibration curve.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Factors Influencing Solubility

Several factors can significantly affect the solubility of this compound:

-

pH: In aqueous solutions, the solubility of this compound is highly dependent on the pH due to its acidic carboxylic group and the basic nitrogen atom in the pyridine ring. At different pH values, the molecule can exist in its neutral, protonated, or deprotonated form, each exhibiting different solubility characteristics.[2]

-

Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature. However, the extent of this increase is specific to the solute-solvent system. For accurate and reproducible results, solubility measurements must be performed at a constant and well-defined temperature.[4]

-

Solvent Polarity: The principle of "like dissolves like" is a key determinant of solubility. The solubility of this compound will vary in solvents of different polarities based on the intermolecular forces between the solute and the solvent molecules.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is important to characterize the solid form of this compound used in solubility studies.

This technical guide serves as a foundational resource for professionals working with this compound. The provided data and methodologies are intended to support further research and development activities. For critical applications, it is recommended to experimentally determine the solubility under the specific conditions of use.

References

- 1. selleckchem.com [selleckchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pharmajournal.net [pharmajournal.net]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

The Pivotal Role of 6-Hydroxynicotinic Acid in Microbial Nicotinate Catabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxynicotinic acid (6-HNA) is a key metabolic intermediate in the microbial degradation of nicotinic acid (vitamin B3), a fundamental nutrient for most organisms. In various microorganisms, particularly bacteria, the catabolism of nicotinic acid proceeds through a dedicated pathway where 6-HNA serves as a central molecule. The enzymatic conversion of 6-HNA is a critical step that facilitates the opening of the pyridine ring, a notoriously stable aromatic structure. This technical guide provides an in-depth exploration of the biological role of this compound in microorganisms, focusing on the enzymatic pathways, kinetic data, regulatory mechanisms, and detailed experimental protocols relevant to its study. This document is intended to be a comprehensive resource for researchers in microbiology, enzymology, and drug development seeking to understand and exploit this metabolic pathway.

Introduction

Nicotinic acid (NA), or niacin, is an essential vitamin that serves as a precursor for the synthesis of the coenzymes nicotinamide adenine dinucleotide (NAD⁺) and nicotinamide adenine dinucleotide phosphate (NADP⁺). While essential for life, excess nicotinic acid can be utilized as a carbon and nitrogen source by various microorganisms. The microbial degradation of nicotinic acid is a crucial component of the global carbon and nitrogen cycles. Central to this process is the formation of this compound (6-HNA). This intermediate is the product of the initial hydroxylation of nicotinic acid and the substrate for a key decarboxylating hydroxylase, which paves the way for the subsequent catabolic steps. Understanding the enzymes that metabolize 6-HNA and the regulation of their corresponding genes is of significant interest for bioremediation, biocatalysis, and as a potential target for antimicrobial drug development.

The Aerobic Nicotinate Degradation Pathway

In aerobic bacteria, such as Pseudomonas putida KT2440 and Bordetella bronchiseptica RB50, the degradation of nicotinic acid to central metabolic intermediates like fumarate is a well-characterized pathway.[1][2] this compound is a critical intermediate in this multi-step enzymatic process.

The pathway can be summarized as follows:

-

Hydroxylation of Nicotinic Acid: The pathway is initiated by the hydroxylation of nicotinic acid at the C6 position to form this compound. This reaction is catalyzed by a nicotinic acid hydroxylase, a complex iron-sulfur flavoprotein.

-

Decarboxylative Hydroxylation of this compound: 6-HNA is then converted to 2,5-dihydroxypyridine (2,5-DHP) by the enzyme this compound 3-monooxygenase (NicC).[1][2] This is a crucial step involving the decarboxylation and hydroxylation of the pyridine ring.

-

Ring Cleavage and Further Degradation: The resulting 2,5-DHP is further metabolized through a series of enzymatic reactions, including ring cleavage, to ultimately yield fumarate, which enters the citric acid cycle.

Signaling Pathway Diagram: Aerobic Nicotinate Degradation

Caption: Aerobic degradation pathway of nicotinic acid in microorganisms.

Key Enzyme: this compound 3-Monooxygenase (NicC)

The central enzyme in the metabolism of 6-HNA is the this compound 3-monooxygenase (NicC). This flavin-dependent monooxygenase catalyzes the NADH-dependent decarboxylative hydroxylation of 6-HNA to 2,5-dihydroxypyridine.[1][2]

Quantitative Data: Kinetic Parameters of NicC

The kinetic parameters of NicC have been characterized in several bacterial species. A summary of these parameters is presented in the table below.

| Enzyme Source | Substrate | KM (µM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) | Inhibitor | Ki (µM) | Reference |

| Bordetella bronchiseptica RB50 | 6-HNA | 85 ± 13 | - | 5.0 x 10⁴ | 6-hydroxynicotinaldehyde | 3000 ± 400 | [1][2] |

| Pseudomonas putida KT2440 (WT) | 6-HNA | - | - | - | - | - | [1][2] |

| Pseudomonas putida H47Q variant | 6-HNA | 2 ± 1 | 0.86 ± 0.08 | - | 6-HNA (substrate inhibition) | 280 ± 70 | [3] |

| Bordetella bronchiseptica RB50 | 4-Hydroxybenzoic acid | - | - | (420-fold lower than 6-HNA) | - | - | [4] |

Regulation of the Nicotinate Degradation Pathway

The expression of the genes involved in nicotinic acid degradation is tightly regulated. In Pseudomonas putida, the nic gene cluster is regulated by a transcriptional repressor, NicR2.[5][6] The presence of intermediates in the pathway, such as 6-hydroxy-3-succinoyl-pyridine (HSP), an analog of 6-HNA, can act as inducers by binding to the repressor and causing its dissociation from the DNA, thereby allowing transcription of the degradation genes.[6]

Regulatory Logic Diagram

Caption: Regulatory model of the nicotinate degradation pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound metabolism.

Cloning, Expression, and Purification of this compound 3-Monooxygenase (NicC)

This protocol is adapted from methods described for the purification of NicC from Pseudomonas putida.[3]

Experimental Workflow Diagram:

Caption: Workflow for the purification of His-tagged NicC.

Methodology:

-

Gene Cloning and Expression Vector: The nicC gene is amplified by PCR from the genomic DNA of the source organism and cloned into an expression vector (e.g., pET vector) containing an N-terminal hexahistidine (His₆) tag.

-

Protein Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated for an additional 16-18 hours at 18°C.

-

Cell Lysis: Cells are harvested by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). The cell pellet is resuspended in a lysis buffer (e.g., 50 mM sodium phosphate, pH 7.5, 300 mM NaCl, 10 mM imidazole). Cells are lysed by sonication on ice.

-

Clarification: The cell lysate is clarified by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.

-

Affinity Chromatography: The clarified supernatant is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer (e.g., 50 mM sodium phosphate, pH 7.5, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

-

Elution: The His-tagged NicC protein is eluted from the column using an elution buffer containing a higher concentration of imidazole (e.g., 50 mM sodium phosphate, pH 7.5, 300 mM NaCl, 250 mM imidazole).

-

Buffer Exchange: The eluted protein is subjected to buffer exchange into a storage buffer (e.g., 50 mM sodium phosphate, pH 7.5) using a desalting column or dialysis.

-

Purity and Concentration: The purity of the protein is assessed by SDS-PAGE. The protein concentration is determined using the Bradford assay or by measuring the absorbance at 280 nm with the calculated extinction coefficient. The purified enzyme is stored at -80°C.

Enzyme Activity Assay for NicC

The activity of NicC is typically measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺.[3]

Methodology:

-

Reaction Mixture: A typical reaction mixture (1 mL) contains:

-

50 mM sodium phosphate buffer, pH 7.5

-

150 µM NADH

-

A series of concentrations of this compound (e.g., 10 µM to 1 mM)

-

-

Assay Procedure:

-

The reaction is initiated by the addition of a small amount of purified NicC enzyme (e.g., 50 nM).

-

The decrease in absorbance at 340 nm is monitored continuously using a spectrophotometer at a constant temperature (e.g., 25°C).

-

The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

-

-

Data Analysis: The kinetic parameters (KM and Vmax) are determined by fitting the initial rate data at varying substrate concentrations to the Michaelis-Menten equation using non-linear regression analysis.

Analytical Method for Metabolite Analysis

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful technique for the separation and quantification of this compound and its metabolic products.[3]

Methodology:

-

Sample Preparation: Microbial cultures or enzyme reaction mixtures are quenched to stop metabolic activity. The samples are then centrifuged to remove cells or proteins. The supernatant is collected for analysis.

-

HPLC Separation:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of two solvents is often employed, for example, Solvent A: water with 0.1% formic acid, and Solvent B: acetonitrile with 0.1% formic acid.

-

Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode is commonly used.

-

Detection: A triple quadrupole mass spectrometer can be used for selected reaction monitoring (SRM) for high sensitivity and specificity. The parent and fragment ions for 6-HNA and 2,5-DHP are predetermined.

-

-

Quantification: The concentration of each metabolite is determined by comparing the peak area from the sample to a standard curve generated from known concentrations of the pure compounds.

Conclusion

This compound stands as a central intermediate in the microbial aerobic degradation of nicotinic acid. The enzyme responsible for its conversion, this compound 3-monooxygenase (NicC), represents a fascinating example of a decarboxylating hydroxylase and is a key player in this important metabolic pathway. The detailed understanding of the biochemistry and regulation of 6-HNA metabolism not only provides fundamental insights into microbial physiology but also opens avenues for practical applications in bioremediation, biocatalysis, and the development of novel antimicrobial agents. The protocols and data presented in this guide offer a comprehensive resource for researchers to further explore and harness the potential of this microbial metabolic capability.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ligand bound structure of a this compound 3-monooxygenase provides mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Regulatory Mechanism of Nicotine Degradation in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulatory Mechanism of Nicotine Degradation in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

6-Hydroxynicotinic Acid: A Central Metabolite in Bacterial Nicotine and Nicotinic Acid Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxynicotinic acid is a key metabolic intermediate in the bacterial degradation of both nicotine, a major alkaloid in tobacco, and nicotinic acid (niacin or vitamin B3). The catabolism of these pyridine compounds is of significant interest to researchers in fields ranging from environmental bioremediation to drug development. The enzymes involved in the this compound pathway represent potential targets for antimicrobial agents and are also being explored for their biocatalytic applications. This technical guide provides a comprehensive overview of the core metabolic pathway, including detailed enzymatic data, experimental protocols, and visual representations of the involved processes.

The Core Metabolic Pathway of this compound in Aerobic Bacteria

In aerobic bacteria, the degradation of nicotinic acid proceeds through a series of enzymatic steps that convert it to intermediates of central metabolism. This compound is a crucial intermediate in this pathway. The pathway is initiated by the hydroxylation of nicotinic acid to form this compound. This is followed by a decarboxylative hydroxylation, ring opening, and subsequent hydrolytic reactions to yield fumarate, which then enters the citric acid cycle.

The key enzymes involved in this pathway are:

-

Nicotinate Dehydrogenase (NicA/B)

-

6-Hydroxynicotinate 3-Monooxygenase (NicC)

-

2,5-Dihydroxypyridine 5,6-Dioxygenase (NicX)

-

N-Formylmaleamate Deformylase (NicD)

-

Maleamate Amidohydrolase (NicF)

-

Maleate Isomerase (NicE)

Quantitative Data on Pathway Enzymes

The following table summarizes the available quantitative kinetic data for the key enzymes in the this compound degradation pathway. It is important to note that kinetic parameters can vary depending on the bacterial species and the specific assay conditions.

| Enzyme | EC Number | Organism | Substrate | KM (µM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) | Specific Activity |

| Nicotinate Dehydrogenase | 1.17.1.5 | Bacillus sp. DSM 2923 | Nicotinic Acid | N/A | N/A | N/A | 2.2 U/mg |

| Comamonas testosteroni JA1 | 3-Cyanopyridine | N/A | N/A | N/A | 0.42 U/mL | ||

| 6-Hydroxynicotinate 3-Monooxygenase | 1.14.13.114 | Bordetella bronchiseptica | This compound | 85 ± 13 | N/A | 5.0 x 10⁴ | N/A |

| 2,5-Dihydroxypyridine 5,6-Dioxygenase | 1.13.11.9 | Pseudomonas putida KT2440 | 2,5-Dihydroxypyridine | 70 | N/A | N/A | N/A |

| N-Formylmaleamate Deformylase | 3.5.1.106 | N/A | N-Formylmaleamic Acid | N/A | N/A | N/A | N/A |

| Maleamate Amidohydrolase | 3.5.1.107 | Bordetella bronchiseptica RB50 | Maleamate | 128 ± 6 | 11.7 ± 0.2 | 9.14 x 10⁴ | N/A |

| Maleate Isomerase | 5.2.1.1 | Pseudomonas fluorescens | Maleate | N/A | 30 | N/A | N/A |

| Alcaligenes faecalis | Maleate | 40 | N/A | N/A | N/A |

N/A: Data not available in the reviewed literature.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound

The degradation of nicotinic acid to fumarate via the this compound intermediate is a well-defined pathway in several aerobic bacteria. The following diagram illustrates the sequential enzymatic reactions.

Representative Experimental Workflow: Enzyme Purification and Characterization